
Methyl-4-Acetyl-2-Fluorbenzoat
Übersicht
Beschreibung
Methyl 4-acetyl-2-fluorobenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-acetyl-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetyl-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Chemie
Methyl-4-Acetyl-2-Fluorbenzoat: ist eine Verbindung, die zur Synthese verschiedener pharmazeutischer Wirkstoffe eingesetzt werden kann. Seine Struktur ermöglicht die Einführung von Fluoratomen in bioaktive Moleküle, was ihre biologische Aktivität deutlich verändern kann. Beispielsweise kann die Einführung von Fluor die metabolische Stabilität von Pharmazeutika erhöhen, wodurch sie im Körper widerstandsfähiger gegen Abbau werden .
Materialwissenschaften
In der Materialwissenschaft kann diese Verbindung zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Fluorierte Verbindungen sind für ihre Hydrophobie bekannt, die genutzt werden kann, um wasserabweisende Beschichtungen zu erzeugen oder die Oberflächenenergie von Polymeren zu verändern .
Agrarchemie
Das Potenzial der Verbindung zur Herstellung von Pestiziden und Herbiziden ist beträchtlich. Fluorierte Verbindungen haben oft eine erhöhte biologische Aktivität, was zur Entwicklung effektiverer Agrarchemikalien mit potenziell geringerer Toxizität für Nicht-Zielorganismen führen kann .
Organische Synthese
This compound: dient als Baustein in der organischen Synthese. Es kann verwendet werden, um Acetyl- und Fluorbenzoatgruppen in größere Moleküle einzuführen, was eine häufige Anforderung bei der Synthese komplexer organischer Verbindungen ist .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz in chromatographischen Methoden oder der Massenspektrometrie verwendet werden. Sein einzigartiges Massen- und Fragmentierungsmuster kann bei der Identifizierung und Quantifizierung ähnlicher Verbindungen helfen .
Arzneimittelforschung
Die Verbindung findet Anwendungen in der Arzneimittelforschung, insbesondere bei der in silico-Bewertung neuer Medikamente. Sie kann verwendet werden, um die Wechselwirkung mit biologischen Zielstrukturen zu untersuchen, die Toxizität vorherzusagen und die arzneimittelähnlichen Eigenschaften neuer Verbindungen zu optimieren .
Eigenschaften
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
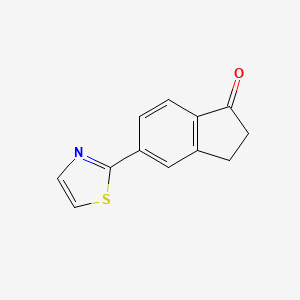
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)


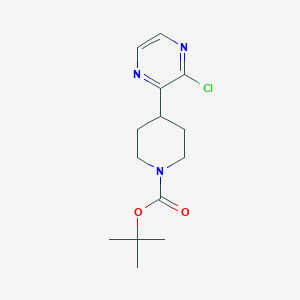
![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
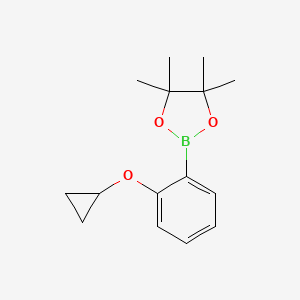

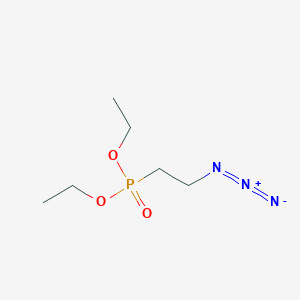
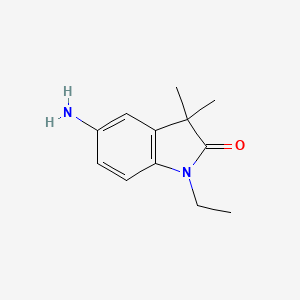

![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
